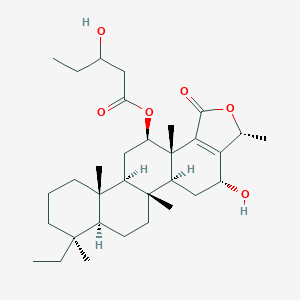

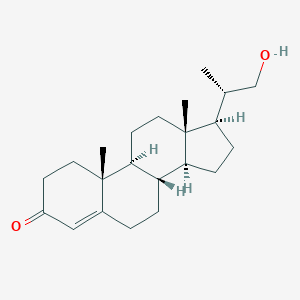

(20S)-21-Hydroxy-20-methylpregn-4-en-3-one

Descripción general

Descripción

“(20S)-21-Hydroxy-20-methylpregn-4-en-3-one” is a compound that serves as a side chain degradation product of natural sterols . It is also used as an intermediate in the synthesis of follicular fluid-meiosis activating sterol .

Synthesis Analysis

A novel synthetic route of producing ursodeoxycholic acid (UDCA) was developed through multiple reactions from cheap and commercially available bisnoralcohol (BA). The key reaction conditions, including solvents, bases, and reaction temperatures of the route, were investigated and optimized . In the straightforward route for preparation of UDCA, most of the reaction steps have high conversions with average yields of 91%, and overall yield up to 59% (6 steps) from the plant-source BA .Molecular Structure Analysis

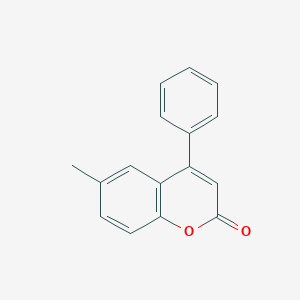

The molecular formula of “(20S)-21-Hydroxy-20-methylpregn-4-en-3-one” is C22H34O2 . It has a molecular weight of 330.5 .Chemical Reactions Analysis

A novel method of producing ursodeoxycholic acid was developed through electrochemical stereoselective reduction of 7‐ketolithocholic acid (7K‐LCA) in an undivided electrolytic cell and aprotic solvents as electrolyte . Five aprotic solvents were investigated as electrolytes .Physical And Chemical Properties Analysis

“(20S)-21-Hydroxy-20-methylpregn-4-en-3-one” is a neat compound . More specific physical and chemical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques : The synthesis of similar steroidal compounds like 3β,21-dihydroxypregn-5-en-20-one-21-methylether has been achieved with high yield and good selectivity, indicating potential pathways for synthesizing related compounds (Liu Yuan-chao, 2008).

- Crystallographic Studies : Crystal structure analysis of compounds like 3β-hydroxy-16α-methylpregn-5-en-20-one provides insights into the structural aspects of similar steroidal molecules, which can be critical for understanding their biological activities (V. Gupta, P. Bandhoria, B. D. Gupta, 2011).

Functionalization and Derivatives

- Development of Derivatives : Research on the functionalization of similar steroids, like 16 alpha,17 alpha-epoxy-3 beta-hydroxypregn-5-en-20-one, demonstrates the potential to create various derivatives, which can be crucial for pharmaceutical applications (N. K. Girdhar, M. Ishar, 2002).

Biological and Pharmaceutical Research

- Neurosteroid Analogues : Studies on neurosteroid analogues, like Δ(16)-alphaxalone, contribute to understanding the biological roles of similar steroidal compounds in modulating neuronal function and interaction with receptors (Eva Stastna et al., 2011).

- Steroid 21-hydroxylase Expression : The expression of steroid 21-hydroxylase in cultured rat astrocytes indicates the potential involvement of similar steroids in various physiological processes, including their role in the brain (M. Lovelace, T. Watson, G. Stephenson, 2003).

Chemical and Biotechnological Applications

- Innovative Synthesis Methods : The development of methods for synthesizing pregnane-based 20-carboxamides demonstrates the chemical versatility of similar steroidal compounds, which can be important for chemical and biotechnological applications (Gábor Mikle et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one is the 20S proteasome , a complex multi-catalytic protease machinery . The proteasome plays a crucial role in maintaining cellular homeostasis by orchestrating the degradation of soluble proteins .

Mode of Action

The compound interacts with the 20S proteasome, potentially stimulating its activity . This interaction may promote the degradation of significantly disordered proteins . The specific effect on the regulation of protein levels is dependent on the mechanism of action of each stimulator due to the dynamic nature of the 20s proteasome .

Biochemical Pathways

The 20S proteasome is involved in the ubiquitin-proteasome system (UPS) , which is the most common cellular pathway regulating the proteolysis of misfolded and damaged proteins . The UPS has been shown to play an important role in the degradation of oxidatively damaged proteins during times of cellular stress .

Pharmacokinetics

Similar compounds like bortezomib, a known 20s proteasome inhibitor, have been studied extensively . Bortezomib is rapidly distributed into tissues after administration, with an initial plasma distribution half-life of less than 10 minutes, followed by a terminal elimination half-life of more than 40 hours . It is primarily metabolized by oxidative deboronation to one of two inactive enantiomers that are further processed and eliminated, both renally and in bile .

Result of Action

The action of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one on the 20S proteasome can lead to the degradation of significantly disordered proteins . This could potentially influence the regulation of protein levels within the cell .

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWOYQVXPIEQRC-HOFZUOGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(20S)-21-Hydroxy-20-methylpregn-4-en-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)

![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)